molecular formula C15H10F2O4 B6408413 5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261940-29-7

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408413
CAS No.: 1261940-29-7
M. Wt: 292.23 g/mol
InChI Key: PFOCNVXDIUVRHA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core

Properties

IUPAC Name

5-fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)8-2-5-13(17)11(6-8)10-4-3-9(16)7-12(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOCNVXDIUVRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691462
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-29-7
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical processes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxycarbonyl group, which confer distinct chemical and physical properties

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